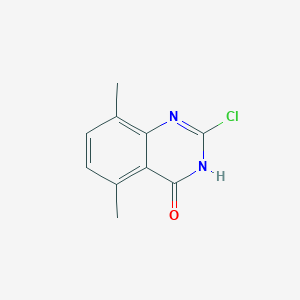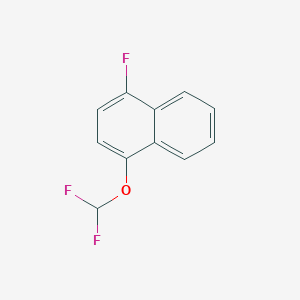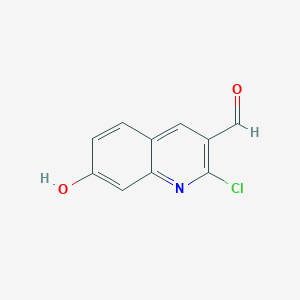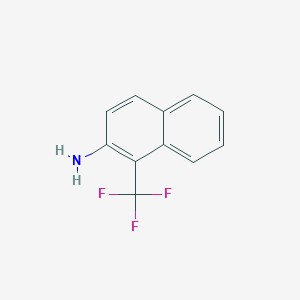
1-(Trifluoromethyl)naphthalen-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Trifluoromethyl)naphthalen-2-amine is an organic compound with the molecular formula C11H8F3N. It is a derivative of naphthalene, where one of the hydrogen atoms is replaced by a trifluoromethyl group and another by an amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Trifluoromethyl)naphthalen-2-amine can be synthesized through several methods. One common approach involves the trifluoromethylation of naphthalen-2-amine using trifluoromethylating agents such as CF3SO2Na. This method is advantageous due to its good functional group tolerance and mild reaction conditions .
Another method involves the use of trifluoromethyl ketimines, which are reacted with secondary amines under specific conditions to yield the desired product. This approach is particularly useful for the enantioselective synthesis of chiral derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-(Trifluoromethyl)naphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted naphthalenes, naphthoquinones, and amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(Trifluoromethyl)naphthalen-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Trifluoromethyl)naphthalen-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to target sites with high affinity. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Naphthalen-1-amine: Similar structure but lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
Trifluoromethylpyrimidin-2(1H)-ones: These compounds contain a trifluoromethyl group but have a different core structure, leading to distinct applications and properties.
Uniqueness
1-(Trifluoromethyl)naphthalen-2-amine is unique due to the presence of both the trifluoromethyl and amine groups on the naphthalene ring. This combination imparts unique chemical properties, such as increased lipophilicity and reactivity towards electrophilic substitution, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C11H8F3N |
|---|---|
Molecular Weight |
211.18 g/mol |
IUPAC Name |
1-(trifluoromethyl)naphthalen-2-amine |
InChI |
InChI=1S/C11H8F3N/c12-11(13,14)10-8-4-2-1-3-7(8)5-6-9(10)15/h1-6H,15H2 |
InChI Key |
PTKWKSXFYPTSGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B11892553.png)
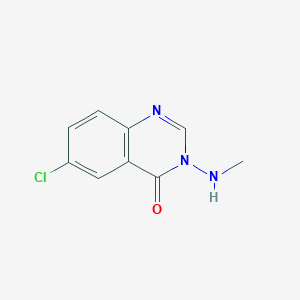
![8-Methoxy-7-methylpyrrolo[2,3,4-ij]isoquinolin-2(1H)-one](/img/structure/B11892556.png)
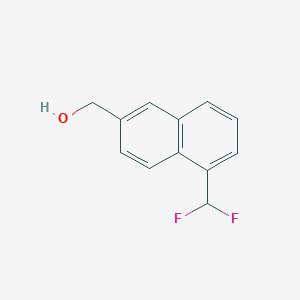
![2-(1H-Benzo[d]imidazol-2-yl)acetic acid hydrochloride](/img/structure/B11892560.png)
